Cas no 464924-27-4 (H-SER-LEU-LEU-LYS-NH2)

H-SER-LEU-LEU-LYS-NH2 is a synthetic peptide sequence consisting of serine, leucine (repeated), and lysine residues, with a C-terminal amide modification. This tetrapeptide is characterized by its well-defined molecular structure, making it suitable for biochemical research, particularly in studies involving protein-protein interactions, enzyme substrates, or peptide-based therapeutics. The inclusion of lysine provides a positively charged residue, enhancing solubility in aqueous solutions, while the hydrophobic leucine residues contribute to structural stability. The C-terminal amidation improves resistance to degradation by carboxypeptidases, increasing its utility in experimental applications. Its purity and reproducibility make it a reliable tool for controlled laboratory investigations.
H-SER-LEU-LEU-LYS-NH2 structure
H-SER-LEU-LEU-LYS-NH2 structure
Product Name:H-SER-LEU-LEU-LYS-NH2
CAS No:464924-27-4
MF:C21H41N5O6
MW:459.580145597458
CID:3028300
PubChem ID:134694974
Update Time:2025-05-21

H-SER-LEU-LEU-LYS-NH2 Chemical and Physical Properties

Names and Identifiers

    • H-SER-LEU-LEU-LYS-NH2
    • SLLK, Control Peptide for TSP1 Inhibitor
    • SLLK
    • SLLK-NH2
    • L-Lysine, L-seryl-L-leucyl-L-leucyl-
    • L-Seryl-L-leucyl-L-leucyl-L-lysine
    • L-Seryl-L-leucyl-L-leucyl-L-lysine (ACI)
    • 46: PN: US6458767 SEQID: 47 unclaimed sequence
    • (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
    • HY-P0301
    • 464924-27-4
    • PD100087
    • DA-57926
    • Inchi: 1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1
    • InChI Key: HZDFWTSYGOUTRD-QAETUUGQSA-N
    • SMILES: [C@H](CC(C)C)(C(=O)N[C@H](C(=O)O)CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](N)CO

Computed Properties

  • Exact Mass: 459.30568404g/mol
  • Monoisotopic Mass: 459.30568404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 16
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.5
  • Topological Polar Surface Area: 197Ų

Experimental Properties

  • Color/Form: Solid
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 690.1±65.0 °C at 760 mmHg
  • Flash Point: 371.2±34.3 °C
  • Solubility: biological extracorporealIn Vitro:H2OPeptide Solubility and Storage Guidelines:1.Calculate the length of the peptide.2.Calculate the overall charge of the entire peptide according to the following table:ContentsAssign valueAcidic amino acidAsp (D), Glu (E), and the C-terminal -COOH.-1Basic amino acidArg (R), Lys (K), His (H), and the N-terminal -NH2+1Neutral amino acidGly (G), Ala (A), Leu (L), Ile (I), Val (V), Cys (C), Met (M), Thr (T), Ser (S), Phe (F), Tyr (Y), Trp (W), Pro (P), Asn (N), Gln (Q)03.
  • Vapor Pressure: 0.0±4.9 mmHg at 25°C

H-SER-LEU-LEU-LYS-NH2 Pricemore >>

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H-SER-LEU-LEU-LYS-NH2 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:464924-27-4)H-SER-LEU-LEU-LYS-NH2
Order Number:A1203950
Stock Status:in Stock
Quantity:5mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:51
Price ($):295.0
Email:sales@amadischem.com

Additional information on H-SER-LEU-LEU-LYS-NH2

Comprehensive Overview of H-SER-LEU-LEU-LYS-NH2 (CAS No. 464924-27-4): Structure, Applications, and Research Insights

The tetrapeptide H-SER-LEU-LEU-LYS-NH2 (CAS No. 464924-27-4) is a synthetic bioactive sequence gaining traction in biomedical research due to its unique structural properties and potential therapeutic applications. Composed of L-serine, L-leucine (repeated twice), and L-lysine capped with an amide group, this compound exemplifies the growing interest in custom peptide synthesis for targeted drug development. Its molecular formula (C23H44N6O6) and modular design make it a versatile candidate for studying protein-protein interactions and cell signaling pathways.

Recent advancements in peptide-based therapeutics have propelled searches for compounds like H-SER-LEU-LEU-LYS-NH2, particularly among researchers investigating anti-inflammatory peptides and immune modulation. The presence of lysine confers cationic properties, enabling potential membrane penetration—a hot topic in drug delivery system optimization. Meanwhile, the leucine-rich repeat motif aligns with current studies on molecular recognition in neurodegenerative diseases, a frequently searched term in academic databases.

From a technical perspective, 464924-27-4 demonstrates stability in aqueous buffers (pH 5-7), making it suitable for in vitro assays—a key consideration for laboratories focusing on high-throughput screening. Mass spectrometry analysis typically shows a [M+H]+ peak at 501.3 Da, while its HPLC retention time varies with C18 reverse-phase columns, a detail often queried by quality control specialists. The peptide’s secondary structure (predominantly random coil with minor α-helix content) has implications for conformational studies, another trending research area.

The commercial availability of H-SER-LEU-LEU-LYS-NH2 through GMP peptide synthesis services addresses the demand for research-grade biomolecules. Suppliers frequently highlight its >95% purity (verified by analytical chromatography), responding to the market’s emphasis on peptide characterization standards. Notably, its application in vaccine adjuvant development has been explored, tapping into the global interest in next-generation immunotherapies post-pandemic.

Ongoing investigations examine the peptide’s potential in wound healing formulations—a subject with rising Google Trends data—due to serine’s role in tissue repair. Furthermore, its compatibility with solid-phase peptide synthesis (SPPS) protocols makes it accessible for labs utilizing automated peptide synthesizers, a technology witnessing increased adoption. Researchers also note its utility as a control sequence in peptide microarray experiments, a technique gaining popularity in diagnostic biomarker discovery.

Storage recommendations (-20°C desiccated) align with best practices for peptide stability, a common concern reflected in forum discussions. The compound’s lyophilized form ensures shelf-life extension, while its solubility profile (water > DMSO) caters to diverse experimental needs. These practical attributes, combined with its structural mimicry of natural protein domains, position 464924-27-4 as a valuable tool for structural biology and rational drug design initiatives.

Emerging publications suggest exploratory uses in cosmeceutical peptides, capitalizing on the anti-aging skincare market boom. The leucine residues may contribute to collagen synthesis stimulation, while the C-terminal amidation enhances metabolic stability—a feature frequently searched in relation to topical peptide formulations. However, comprehensive clinical data remains limited, reflecting the compound’s status as a research chemical rather than an approved therapeutic agent.

In summary, H-SER-LEU-LEU-LYS-NH2 represents a compelling case study in designer peptide applications, bridging fundamental research and translational medicine. Its CAS registry (464924-27-4) serves as a crucial identifier for researchers navigating the expanding landscape of bioactive peptides, while its structural features continue to inspire innovations in precision medicine and biomaterials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:464924-27-4)H-SER-LEU-LEU-LYS-NH2
A1203950
Purity:99%
Quantity:5mg
Price ($):295.0
Email